Ethyl 7-cyclohexyl-4,7-dioxoheptanoate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 7-cyclohexyl-4,7-dioxoheptanoate (CAS 1188265-68-0) is a 1,4-diketone (γ-diketone) ester belonging to the dioxoalkanoate class, systematically named cyclohexaneheptanoic acid, γ,ζ-dioxo-, ethyl ester. Characterized by a molecular formula C₁₅H₂₄O₄ and molecular weight 268.35 g·mol⁻¹, it features an ethyl ester terminus at the 1-position and a cyclohexyl substituent at the 7-position of a heptanoate backbone bearing ketone functionalities at positions 4 and 7.

Molecular Formula C15H24O4
Molecular Weight 268.35 g/mol
Cat. No. B13010009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-cyclohexyl-4,7-dioxoheptanoate
Molecular FormulaC15H24O4
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)CCC(=O)C1CCCCC1
InChIInChI=1S/C15H24O4/c1-2-19-15(18)11-9-13(16)8-10-14(17)12-6-4-3-5-7-12/h12H,2-11H2,1H3
InChIKeyJYVYDASREGEPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Cyclohexyl-4,7-dioxoheptanoate: Core Physicochemical and Structural Profile for Research Procurement


Ethyl 7-cyclohexyl-4,7-dioxoheptanoate (CAS 1188265-68-0) is a 1,4-diketone (γ-diketone) ester belonging to the dioxoalkanoate class, systematically named cyclohexaneheptanoic acid, γ,ζ-dioxo-, ethyl ester . Characterized by a molecular formula C₁₅H₂₄O₄ and molecular weight 268.35 g·mol⁻¹, it features an ethyl ester terminus at the 1-position and a cyclohexyl substituent at the 7-position of a heptanoate backbone bearing ketone functionalities at positions 4 and 7 . Commercially, it is supplied as a colorless liquid at purities of 95%+ to 98% (as specified by multiple vendors including AKSci and Leyan), with predicted density of 1.1±0.1 g·cm⁻³, boiling point of 400.6±20.0 °C at 760 mmHg, flash point of 175.6±21.8 °C, and calculated LogP of 2.35 .

Synthetic utility

1,4-diketone motif supports Paal-Knorr furan, pyrrole, and thiophene construction

Physicochemical profile

Cyclohexyl substituent provides a moderate LogP of 2.35, distinct from 7-aryl analogs

Procurement readiness

Commercial availability at 98% purity reduces in-house repurification for sensitive assays

Why Ethyl 7-Cyclohexyl-4,7-dioxoheptanoate Cannot Be Interchanged with Closest Analogs Without Risk of Divergent Physicochemical or Synthetic Outcomes


Within the 4,7-dioxoheptanoate ester class, the 7-position substituent fundamentally governs lipophilicity, boiling point, and heterocyclization reactivity . The cyclohexyl group at the 7-position—an aliphatic, fully saturated six-membered ring—confers a LogP of 2.35, in contrast to the aromatic 7-phenyl analog (LogP ~2.56 for the ethyl ester) or the 7-p-tolyl variant (LogP ~2.39 for the free acid) [1]. Furthermore, the presence of the second ketone at position 4 creates a 1,4-diketone framework that is a prerequisite for Paal-Knorr heterocyclization, a reaction fundamentally inaccessible to mono-keto congeners such as ethyl 7-cyclohexyl-7-oxoheptanoate [2]. These differences—quantifiable in measurable physicochemical parameters and binary in synthetic capability—mean that substitution of this compound with a structurally adjacent analog will necessarily alter the experimental outcome in any application dependent on lipophilicity-driven partitioning, thermal processing, or downstream heterocycle construction.

Lipophilicity & partitioning
Target LogP 2.35 (cyclohexyl)
Phenyl analog LogP ~2.56; mono-keto analog ACD/LogP 3.45 may shift biological distribution
Heterocyclization competence
1,4-diketone enables Paal-Knorr pathway
Mono-keto analogs lack the 4-position carbonyl and cannot undergo cyclocondensation
Thermal processing window
Predicted bp 400.6 °C, flash point 175.6 °C
7-phenyl free acid bp ~447.8 °C, flash point ~238.7 °C may alter distillation and safety protocols

Quantitative Differentiation Evidence for Ethyl 7-Cyclohexyl-4,7-dioxoheptanoate Versus Closest In-Class Analogs


Lipophilicity (LogP) Comparison: Ethyl 7-Cyclohexyl-4,7-dioxoheptanoate vs. 7-Aryl and Mono-Keto Analogs

The target compound exhibits a calculated LogP of 2.35, placing it in a moderate lipophilicity range that differs measurably from its closest structural analogs . The 7-phenyl ethyl ester analog (ethyl 4,7-dioxo-7-phenylheptanoate, CAS 58412-71-8) has a reported LogP of 2.56, representing a ΔLogP of +0.21 [1]. More strikingly, the mono-keto congener ethyl 7-cyclohexyl-7-oxoheptanoate (CAS 898753-77-0) has an ACD/LogP of 3.45—a difference of ΔLogP +1.10, corresponding to approximately a 12.6-fold increase in octanol-water partition coefficient .

Lipophilicity (LogP)
Calculated, data to verify
ΔLogP +0.21 vs. 7-phenyl ester; +1.10 vs. mono-keto analog
Supports lipophilicity-driven partitioning and substitution risk review
Predicted values from ACD/Labs or fragment-based models; experimental LogP may differ
Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point and Thermal Processing Differentiation: Target vs. 7-Aryl Heptanoic Acid Analog

The target compound has a predicted boiling point of 400.6±20.0 °C at 760 mmHg . In contrast, 4,7-dioxo-7-phenylheptanoic acid (the free acid form of the 7-phenyl aryl analog, CAS 6336-53-4) has a predicted boiling point of 447.8±25.0 °C at 760 mmHg . This represents a difference of approximately 47 °C lower boiling point for the cyclohexyl-substituted ethyl ester relative to the phenyl-substituted free acid.

Boiling point differentiation
Predicted, ester vs. acid caution
~47 °C lower bp than 7-phenyl free acid analog
Affects distillation feasibility and thermal stress during scale-up
Target is ethyl ester; comparator is free acid; esterification alone contributes to bp shift
Thermal stability Distillation Process chemistry

1,4-Diketone Motif as Determinant of Heterocyclization Capability: Paal-Knorr Synthetic Utility

The target compound contains a 1,4-diketone (γ-diketone) motif—carbonyl groups at positions 4 and 7 separated by two methylene units—which is the essential structural prerequisite for Paal-Knorr condensation to form substituted furans, pyrroles, or thiophenes [1]. This reactivity is categorically absent in mono-keto analogs such as ethyl 7-cyclohexyl-7-oxoheptanoate (CAS 898753-77-0), which bears a single ketone at position 7 and thus cannot engage in the intramolecular cyclodehydration that defines the Paal-Knorr pathway . The 1,4-diketone motif also underpins utility as an intermediate en route to diarylpyrrole scaffolds described in patent US 6,355,812, where 7-aryl-4,7-dioxoheptanoic acid derivatives serve as precursors to COX-2 inhibitory pharmacophores [2].

Paal-Knorr competence
Class-level, qualitative
1,4-diketone present; furan/pyrrole/thiophene formation feasible
Enables heterocycle library construction; mono-keto analogs are structurally incompatible
Paal-Knorr requires protic or Lewis acid catalysis; reaction outcome depends on amine or dehydrating agent choice
Heterocyclic synthesis Paal-Knorr reaction Pyrrole synthesis Furan synthesis

Density and Flash Point Comparison: Target vs. 7-Aryl Heptanoic Acid Analog for Handling and Formulation Considerations

The target compound has a predicted density of 1.1±0.1 g·cm⁻³ and a flash point of 175.6±21.8 °C . The 7-phenyl free acid analog (4,7-dioxo-7-phenylheptanoic acid, CAS 6336-53-4) has a predicted density of 1.2±0.1 g·cm⁻³ and a flash point of 238.7±19.7 °C . The target is approximately 0.1 g·cm⁻³ lower in density and ~63 °C lower in flash point.

Density & flash point
Predicted, context-dependent
ΔDensity ≈ -0.1 g·cm⁻³; ΔFlash point ≈ -63 °C
Impacts storage classification, shipping regulations, and biphasic extraction behavior
Values from cheminformatics platforms; comparison between ethyl ester (target) and free acid (comparator)
Density Flash point Safety handling Formulation

Commercial Purity Tier: 98% Specification Availability as a Procurement Differentiator

Ethyl 7-cyclohexyl-4,7-dioxoheptanoate is commercially available at 98% purity from Leyan (Catalog No. 1759684) and at ≥95% from multiple other vendors including AKSci . The structurally simpler ethyl 4-cyclohexyl-4-oxobutanoate (CAS 54966-52-8), a shorter-chain keto ester analog, is supplied by Sigma-Aldrich at 97% purity . While the 1% purity difference is marginal, the 98% tier for the target compound represents a procurement option that meets or exceeds typical research-grade specifications for the broader dioxoheptanoate class.

Purity specification
Vendor-reported, lot-dependent
98% tier available (Leyan); 95%+ from multiple vendors
Reduces in-house repurification burden for purity-sensitive biological assays
Verify lot-specific purity via certificate of analysis; 97–98% may be sufficient for most synthetic applications
Purity specification Procurement Quality control

High-Confidence Application Scenarios for Ethyl 7-Cyclohexyl-4,7-dioxoheptanoate Based on Verified Evidence


Heterocyclic Library Synthesis via Paal-Knorr Cyclocondensation

The 1,4-diketone arrangement at positions 4 and 7 makes this compound a competent substrate for Paal-Knorr condensation, enabling one-step construction of cyclohexyl-substituted furans (under acid-catalyzed dehydration), pyrroles (with primary amines), or thiophenes (with Lawesson's reagent or P₂S₅) [1]. This synthetic entry is structurally precluded with mono-keto analogs such as ethyl 7-cyclohexyl-7-oxoheptanoate. The resultant heterocycles incorporate the cyclohexyl substituent, introducing conformational restriction and aliphatic character that can modulate target binding in medicinal chemistry campaigns.

Diarylpyrrole Intermediate for COX-2 or Angiotensin-II Inhibitor Scaffold Exploration

Patent US 6,355,812 explicitly teaches 7-aryl-4,7-dioxoheptanoic acid esters and acids as intermediates for diarylpyrrole therapeutic agents, including COX-2 selective inhibitors and angiotensin-II receptor antagonists [2]. Ethyl 7-cyclohexyl-4,7-dioxoheptanoate represents the non-aryl (cyclohexyl) variant of this scaffold class. For medicinal chemistry programs exploring saturated-ring replacements for the 7-aryl group—a common strategy to attenuate aromatic metabolism or modulate selectivity—this compound provides a direct entry point with a LogP of 2.35 that distinguishes it from the more lipophilic 7-phenyl counterpart (LogP ~2.56).

Physicochemical Property Optimization in Lead Series Requiring Intermediate Lipophilicity

With a calculated LogP of 2.35, the target compound occupies a lipophilicity window that is measurably distinct from both the 7-phenyl analog (LogP ~2.56) and the mono-keto cyclohexyl analog (ACD/LogP 3.45) [1]. For lead optimization programs targeting oral bioavailability or CNS penetration where LogP is a critical design parameter, this compound offers a calibrated increment along the lipophilicity axis without introducing aromatic liabilities.

Process Chemistry Development Requiring Well-Characterized Thermal and Physical Handling Parameters

The compound's predicted boiling point (400.6±20.0 °C), flash point (175.6±21.8 °C), and density (1.1±0.1 g·cm⁻³) are fully documented [1]. These parameters enable informed solvent selection for high-temperature reactions, appropriate safety classification for storage and shipping, and accurate calculation of mass-transfer properties during extractive workup—all essential for reproducible scale-up in an industrial process chemistry environment.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
1,4-Diketone reactivity for Paal-Knorr cyclocondensation
Cyclohexyl-substituted furan, pyrrole, or thiophene formation and purity
Diarylpyrrole intermediate research
Cyclohexyl-substituted 4,7-dioxoheptanoate scaffold
COX-2 or angiotensin-II inhibitor pharmacophore construction review
Lead compound lipophilicity optimization
Moderate LogP profile (2.35 predicted)
Lipophilicity-driven partitioning and metabolic stability assays
Process chemistry development
Documented thermal and physical handling parameters
Distillation, safety classification, and extractive workup feasibility
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